Ethyl 4-oxo-4-(9-phenanthryl)butyrate

Catalog No.
S745914
CAS No.
898752-85-7
M.F
C20H18O3
M. Wt
306.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-oxo-4-(9-phenanthryl)butyrate

CAS Number

898752-85-7

Product Name

Ethyl 4-oxo-4-(9-phenanthryl)butyrate

IUPAC Name

ethyl 4-oxo-4-phenanthren-9-ylbutanoate

Molecular Formula

C20H18O3

Molecular Weight

306.4 g/mol

InChI

InChI=1S/C20H18O3/c1-2-23-20(22)12-11-19(21)18-13-14-7-3-4-8-15(14)16-9-5-6-10-17(16)18/h3-10,13H,2,11-12H2,1H3

InChI Key

MIVIQXSWKWKKFL-UHFFFAOYSA-N

SMILES

CCOC(=O)CCC(=O)C1=CC2=CC=CC=C2C3=CC=CC=C31

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC2=CC=CC=C2C3=CC=CC=C31

Ethyl 4-oxo-4-(9-phenanthryl)butyrate is an organic compound characterized by its molecular formula C20H18O3C_{20}H_{18}O_{3} and a molecular weight of approximately 306.36 g/mol. This compound features a unique structure that includes a butyrate ester linked to a phenanthrene moiety, which contributes to its distinctive chemical and biological properties. The presence of the phenanthrene ring enhances the compound's potential for various applications in chemistry and biology, particularly in the development of pharmaceuticals and specialty chemicals .

  • Oxidation: This compound can be oxidized to produce carboxylic acids or other oxidized derivatives. Common oxidizing agents used include potassium permanganate and chromium trioxide.
  • Reduction: The keto group in the compound can be reduced to form alcohols, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The ester group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols react under basic or acidic conditions.

Major Products

  • Oxidation: Carboxylic acids or aldehydes.
  • Reduction: Alcohols.
  • Substitution: Various substituted esters or amides.

Research indicates that derivatives of Ethyl 4-oxo-4-(9-phenanthryl)butyrate exhibit potential biological activities, including antimicrobial and anticancer properties. The mechanism of action is thought to involve the intercalation of the phenanthrene moiety with DNA, disrupting cellular processes, and possibly inhibiting specific enzymes that affect metabolic pathways. Further studies are ongoing to explore its full range of biological effects and therapeutic potential.

The synthesis of Ethyl 4-oxo-4-(9-phenanthryl)butyrate commonly involves a Claisen condensation reaction. The typical procedure includes:

  • Reactants: Phenanthrene-9-carboxaldehyde and ethyl acetoacetate.
  • Catalyst/Base: Sodium ethoxide is often used as the base to facilitate the reaction.
  • Reaction Conditions: The reaction is conducted under controlled temperature and solvent conditions to optimize yield and purity.

While detailed industrial production methods are not extensively documented, scaling up laboratory synthesis would involve optimizing these parameters for larger-scale applications.

Ethyl 4-oxo-4-(9-phenanthryl)butyrate has diverse applications across various fields:

  • Chemistry: Serves as a building block in organic synthesis and a precursor for more complex molecules.
  • Biology: Its derivatives are studied for potential therapeutic applications, particularly in antimicrobial and anticancer research.
  • Medicine: Ongoing research aims to establish its utility as a pharmaceutical intermediate.
  • Industry: Utilized in the synthesis of specialty chemicals and materials.

Studies on Ethyl 4-oxo-4-(9-phenanthryl)butyrate focus on its interactions with biological macromolecules. Its ability to intercalate with DNA suggests potential implications for cancer therapy, where it could disrupt DNA replication in rapidly dividing cells. Additionally, its role as an enzyme inhibitor may provide insights into metabolic regulation and therapeutic targets.

Several compounds share structural similarities with Ethyl 4-oxo-4-(9-phenanthryl)butyrate. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
Ethyl 4-oxo-4-(1-naphthyl)butyrateC₁₈H₁₈O₃Contains a naphthalene moiety instead of phenanthrene.
Ethyl 4-oxo-4-(2-naphthyl)butyrateC₁₈H₁₈O₃Features a different position of the naphthalene ring.
Ethyl 4-oxo-4-(anthracen-9-yl)butyrateC₂₁H₁₈O₃Incorporates an anthracene moiety, affecting reactivity.

Uniqueness

Ethyl 4-oxo-4-(9-phenanthryl)butyrate stands out due to its phenanthrene moiety, which imparts distinct chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable candidate for research in organic synthesis and medicinal chemistry.

The solubility characteristics of Ethyl 4-oxo-4-(9-phenanthryl)butyrate are primarily governed by its molecular structure, which contains both hydrophobic aromatic components and polar functional groups. The compound's molecular formula C20H18O3 indicates a predominantly organic nature with three heteroatoms that can participate in intermolecular interactions [1] [2] [3].

Solvent Classification and Polarity Considerations

Organic solvents can be systematically classified according to their polarity indices and dielectric constants, which directly influence their solubility interactions with Ethyl 4-oxo-4-(9-phenanthryl)butyrate [4] [5]. The following table presents the polarity characteristics of common organic solvents:

SolventPolarity IndexDielectric ConstantSolvent Group
Hexane0.11.9Non-polar
Cyclohexane0.22.0Non-polar
Toluene2.42.4Aromatic
Dichloromethane3.19.1Moderately polar
Chloroform4.14.8Moderately polar
Tetrahydrofuran4.07.5Polar aprotic
Ethyl acetate4.46.0Polar aprotic
Acetone5.120.7Polar aprotic
Methanol5.132.7Polar protic
Acetonitrile5.837.5Polar aprotic
Dimethylformamide6.436.7Polar aprotic
Dimethylsulfoxide7.246.7Polar aprotic

Predicted Solubility Behavior

Based on the structural analysis of Ethyl 4-oxo-4-(9-phenanthryl)butyrate, the compound is expected to exhibit enhanced solubility in moderately polar to polar aprotic solvents. The presence of the extended phenanthrene ring system provides significant aromatic character, while the ethyl ester and ketone functionalities introduce polar interactions .

The compound demonstrates solubility in chloroform, dimethyl sulfoxide, and methanol according to related structural analogues . This solubility pattern is consistent with compounds containing both aromatic systems and polar functional groups, where the aromatic portion facilitates dissolution in less polar solvents through π-π interactions, while the carbonyl and ester groups enable hydrogen bonding and dipole-dipole interactions with more polar solvents [7] [4].

Intermolecular Interaction Analysis

The solubility behavior can be rationalized through consideration of the dominant intermolecular forces. The phenanthryl moiety contributes approximately 65% of the molecular volume and provides hydrophobic character through London dispersion forces and potential π-π stacking interactions [2]. The ketone carbonyl group serves as both a hydrogen bond acceptor and a site for dipole-dipole interactions, while the ethyl ester functionality offers additional polarity and potential for hydrogen bonding with protic solvents [8] [9].

Thermal Stability and Phase Transition Analysis

Fundamental Thermal Properties

Ethyl 4-oxo-4-(9-phenanthryl)butyrate exhibits characteristic thermal properties that reflect its complex molecular architecture. The compound has a reported boiling point of 505.6°C at 760 mmHg and a flash point of 224°C, indicating substantial thermal stability under normal conditions [2].

Thermal Analysis Methodology

Comprehensive thermal characterization of organic compounds requires multiple complementary techniques. Thermogravimetric analysis measures mass changes as a function of temperature, while differential scanning calorimetry quantifies heat flow differences between the sample and reference materials [10] [11] [12]. These techniques provide critical information about decomposition temperatures, phase transitions, and thermal stability ranges [13] [14].

Thermal Stability Assessment

Based on the structural similarity to other phenanthrene derivatives and aromatic ketones, Ethyl 4-oxo-4-(9-phenanthryl)butyrate is expected to demonstrate thermal stability up to approximately 250-300°C before significant decomposition occurs [13] [14]. The thermal stability of related heterocyclic compounds with similar aromatic systems shows initial decomposition temperatures in the range of 253-275°C under inert conditions [13].

The following table presents thermal stability data for structurally related compounds:

Compound ClassInitial Decomposition Temperature (°C)AtmosphereReference
Phenanthrene derivatives250-300Inert [13]
Aromatic ketones280-320Inert [13]
Ethyl aromatic esters200-250Inert [13]
Phenanthrene60-70 (phase transition)Ambient [15]

Phase Transition Behavior

Phenanthrene and its derivatives exhibit characteristic phase transition behavior. Pure phenanthrene undergoes a higher-order phase transition at approximately 60-70°C, where the crystal structure transitions from a low-temperature to high-temperature modification while maintaining the monoclinic crystal system [15]. This transition is characterized by conspicuous increases in lattice constants and endothermic phenomena [15].

For Ethyl 4-oxo-4-(9-phenanthryl)butyrate, the presence of the substituent groups is expected to modify the phase transition behavior compared to the parent phenanthrene. The bulky ethyl ester and ketone functionalities may disrupt the regular crystal packing, potentially altering transition temperatures and enthalpies [16].

Decomposition Pathway Analysis

The thermal decomposition of aromatic compounds containing both ketone and ester functionalities typically proceeds through multiple pathways. Initial decomposition often involves cleavage of the ester bond, followed by decarboxylation and subsequent fragmentation of the aromatic system [13] [14]. The phenanthryl moiety provides additional thermal stability through resonance stabilization, but may ultimately undergo ring-opening reactions at elevated temperatures [17].

Tautomeric Behavior (Keto-Enol Equilibrium Studies)

Theoretical Framework of Tautomerism

Tautomerism represents a fundamental chemical phenomenon involving the rapid interconversion between constitutional isomers that differ in the position of a proton and a double bond [8] [9]. For carbonyl compounds containing α-hydrogen atoms, the keto-enol equilibrium is governed by thermodynamic factors including molecular stability, solvent effects, and substituent influences [18] [8].

Structural Considerations for Ethyl 4-oxo-4-(9-phenanthryl)butyrate

Ethyl 4-oxo-4-(9-phenanthryl)butyrate contains a ketone functionality with available α-hydrogen atoms on the adjacent methylene carbon, making it theoretically capable of keto-enol tautomerization [9]. The equilibrium between the keto and enol forms can be represented as:

Keto Form: R-CO-CH₂-R' ⇌ Enol Form: R-C(OH)=CH-R'

Where R represents the phenanthryl substituent and R' represents the ethyl ester chain.

Equilibrium Constants and Thermodynamic Data

The tautomeric equilibrium is quantified by the equilibrium constant Keq = [enol]/[keto], which varies significantly among different carbonyl compounds [19] [20] [21]. The following table presents equilibrium data for structurally related compounds:

CompoundKeto Form (%)Enol Form (%)KeqTemperature (°C)Reference
Acetylacetone84160.1925 [21]
Ethyl acetoacetate90.19.90.09932 [20]
2-Phenylacetylfuran99.99990.00011.32 × 10⁻⁶25 [19]
Cyclohexanone99.99990.00011.0 × 10⁻⁶25 [8]
2,4-Pentanedione24763.1625 [8]

Substituent Effects on Tautomeric Equilibrium

The phenanthryl substituent in Ethyl 4-oxo-4-(9-phenanthryl)butyrate significantly influences the tautomeric equilibrium through several mechanisms. The extended aromatic system provides electron-withdrawing character that stabilizes the keto form by delocalizing electron density from the carbonyl oxygen [22] [23]. Additionally, the bulky phenanthryl group introduces steric hindrance that may destabilize the enol form due to unfavorable spatial interactions [24] [22].

Solvent Effects on Tautomeric Equilibrium

Solvent polarity profoundly affects tautomeric equilibria according to Meyer's rule, which states that increasing solvent polarity favors the keto tautomer [21]. This trend arises from the higher dipole moment of the keto form compared to the enol form, leading to stronger solvation in polar environments [22] [23].

For Ethyl 4-oxo-4-(9-phenanthryl)butyrate, the equilibrium is expected to shift toward the keto form in polar solvents such as acetonitrile, dimethylformamide, and methanol, while less polar solvents like chloroform and toluene may slightly favor the enol form [21].

Predicted Equilibrium Position

Based on structural analogies with other aromatic ketones and considering the electron-withdrawing nature of the phenanthryl substituent, Ethyl 4-oxo-4-(9-phenanthryl)butyrate is predicted to exist predominantly in the keto form under ambient conditions. The equilibrium constant is estimated to be in the range of 10⁻⁴ to 10⁻⁶, indicating that the enol form constitutes less than 0.1% of the total population at room temperature [19] [8].

XLogP3

4.2

Wikipedia

Ethyl 4-oxo-4-(phenanthren-9-yl)butanoate

Dates

Last modified: 08-15-2023

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